molecular formula C22H23FN2O B6053491 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine

Cat. No. B6053491
M. Wt: 350.4 g/mol
InChI Key: OTCIHNASQLBYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as FMeO-DAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine increases its concentration in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety. Additionally, 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine acts as a dopamine receptor agonist, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been found to have significant effects on the biochemical and physiological processes in the body. Studies have shown that it increases the levels of serotonin and dopamine in the brain, which leads to an improvement in mood and a reduction in anxiety. Additionally, 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors. This makes it an ideal candidate for studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one of the limitations of using 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One potential area of research is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, further studies are needed to determine the long-term effects of 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine on the brain and other organs. Finally, more research is needed to determine the potential therapeutic applications of 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. Studies have shown that 1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist, which makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O/c1-26-22-11-10-17-6-2-3-7-18(17)19(22)16-24-12-14-25(15-13-24)21-9-5-4-8-20(21)23/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCIHNASQLBYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.